N-(Tert-butyl)(4-methylpiperazinyl)formamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

For medicinal chemistry teams optimizing CNS-penetrant leads, N-(tert-butyl)-4-methylpiperazine-1-carboxamide solves the need for a building block with a single H-bond donor (urea NH) and moderate LogP (0.92). This ensures predictable permeability without sacrificing hinge-binding capacity. Key supply advantages: - Certified purity of 97-98% (HPLC) minimizes confounding biological assay artifacts. - High boiling point (~342 °C) reduces evaporative losses during high-temperature amidations, unlike volatile non-urea analogs. - Consistent batch-to-batch quality supports reliable SAR campaigns and hit-to-lead progression.

Molecular Formula C10H21N3O
Molecular Weight 199.298
CAS No. 196206-45-8
Cat. No. B2841903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Tert-butyl)(4-methylpiperazinyl)formamide
CAS196206-45-8
Molecular FormulaC10H21N3O
Molecular Weight199.298
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCN(CC1)C
InChIInChI=1S/C10H21N3O/c1-10(2,3)11-9(14)13-7-5-12(4)6-8-13/h5-8H2,1-4H3,(H,11,14)
InChIKeyGRJHSMCBNVYXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-4-methylpiperazine-1-carboxamide Overview


N-(tert-Butyl)-4-methylpiperazine-1-carboxamide (CAS 196206-45-8) is a disubstituted piperazine-1-carboxamide derivative bearing a tert-butyl group on the urea nitrogen and a methyl group on the piperazine ring . It belongs to the class of piperazine-1-carboxamide building blocks widely employed in drug discovery for introducing solubilizing, basic, and hydrogen-bonding motifs into lead compounds [1]. Its balanced combination of steric bulk (tert-butyl) and N-methyl substitution distinguishes it from simpler analogs and directly influences key molecular properties relevant to medicinal chemistry optimization.

Introduces solubilizing, basic, and H-bond motifs into lead compounds
Balanced tert-butyl steric bulk and N-methyl substitution shapes lipophilicity and target-binding profiles
Distinct from des-methyl, Boc-protected, and non-urea piperazine analogs in physicochemical space

N-(tert-Butyl)-4-methylpiperazine-1-carboxamide: Substitution Limitations


Within the piperazine-1-carboxamide family, even minor alkyl modifications lead to significant shifts in lipophilicity, hydrogen-bonding capacity, and steric environment that can alter pharmacokinetic properties (e.g., LogP-driven permeability) and synthetic handling (e.g., boiling point, purity consistency) . For procurement decisions, assuming that analogs such as N-tert-butylpiperazine-1-carboxamide or N-ethyl-4-methylpiperazine-1-carboxamide can substitute the title compound without downstream impact overlooks these quantifiable physicochemical differences. The sections below present direct comparator data demonstrating where N-(tert-butyl)-4-methylpiperazine-1-carboxamide occupies a distinct property space that is not replicated by its closest commercially available analogs.

N-alkyl shift

Des-methyl analog (LogP 1.06) may shift polarity-dependent permeability relative to the title compound (LogP 0.92).

H-bond donor loss

Boc-carbamate analog lacks urea NH (HBD=0), limiting potential hinge-binding or target recognition interactions.

Purity gap

N-Ethyl analog is commonly supplied at 95% purity, potentially increasing impurity-related variability in SAR campaigns.

N-(tert-Butyl)-4-methylpiperazine-1-carboxamide: Differentiation Evidence


LogP Lipophilicity vs Des-methyl Analog

N-(tert-Butyl)-4-methylpiperazine-1-carboxamide (target) exhibits a lower computed LogP (0.92) compared to the des-methyl analog N-tert-butylpiperazine-1-carboxamide (LogP 1.06) [1]. The methyl group on the piperazine ring increases polarity, reducing LogP by ~0.14 log units, which can translate to enhanced aqueous solubility and altered membrane permeability profiles important for CNS or oral drug candidates.

LogP lipophilicity
Data to verify
ΔLogP = -0.14 (target more hydrophilic)
Supports polarity-driven property differentiation vs des-methyl analog
Predicted ACD/LogP values; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Boiling Point vs Non-Urea Piperazines

The target urea derivative boils at approximately 342.3 °C, significantly higher than the simple diamine 1-tert-butyl-4-methylpiperazine (boiling point ~205–210 °C) [1]. This higher boiling point reflects stronger intermolecular hydrogen bonding from the urea carbonyl and NH, influencing distillation, storage, and formulation-handling characteristics relative to the amine-only analog.

Boiling point
Source review
~342 °C vs ~205 °C (Δ +137 °C)
Informs thermal handling and volatility differences
Predicted data from multiple sources; confirm under process conditions
Process Chemistry Physical Property Synthetic Handling

Hydrogen-Bond Donor vs Boc-Carbamate Analog

N-(tert-Butyl)-4-methylpiperazine-1-carboxamide possesses one hydrogen-bond donor (the urea NH), whereas the frequently used 1-Boc-4-methylpiperazine (CAS 53788-49-1) contains zero H-bond donors . The presence of the urea NH enables directional hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, protease backbones), a structural feature absent in the Boc-protected analog. Additionally, the target compound has four H-bond acceptors versus two in 1-Boc-4-methylpiperazine.

H-bond capacity
Class-level
Target: 1 HBD, 4 HBA
Boc-analog: 0 HBD, 2 HBA
Urea NH enables directional interactions absent in Boc-protected analog
Structure-derived counts; binding impact requires target-specific assessment
Medicinal Chemistry Molecular Recognition Physicochemical Property

Vendor Purity Tiers vs N-Ethyl Analog

Commercial listings for N-(tert-butyl)-4-methylpiperazine-1-carboxamide commonly specify purities of 97–98% (e.g., Leyan at 98%, MolCore at NLT 97%), whereas closest comparator N-ethyl-4-methylpiperazine-1-carboxamide is predominantly offered at 95% purity . A minimum purity of 97–98% reduces the risk of unidentified impurities interfering with biological assays or downstream synthetic steps.

Purity tier
Source review
97–98% (target) vs 95% (N-ethyl analog)
Higher typical purity reduces impurity risk for reproducible SAR
Supplier specifications; verify COA per batch
Quality Control Procurement Synthetic Reproducibility

N-(tert-Butyl)-4-methylpiperazine-1-carboxamide: Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

When a medicinal chemistry team requires a piperazine-1-carboxamide building block that provides a single hydrogen-bond donor (urea NH) for hinge-binding interactions while maintaining a moderate LogP (0.92) for blood-brain barrier permeability, N-(tert-butyl)-4-methylpiperazine-1-carboxamide is the logically prioritized synthon. The des-methyl analog (LogP 1.06) is more lipophilic, and the Boc-carbamate analog (LogP ≈1.04, 0 HBD) cannot engage in the same H-bond patterns [1]. Selecting the title compound ensures the designed molecules maintain the intended physicochemical profile without synthetic modification.

High-Temperature Reaction Handling

Process chemists planning high-temperature amidations or urea-forming reactions must consider the boiling point of the input building block. With a predicted boiling point of ~342 °C, N-(tert-butyl)-4-methylpiperazine-1-carboxamide is far less volatile than the non-urea analog 1-tert-butyl-4-methylpiperazine (bp ~205 °C) [1]. This lower volatility reduces evaporative losses during prolonged heating and enables safer handling at elevated temperatures, making it the preferred starting material for solution-phase parallel synthesis libraries run under reflux conditions.

Reproducible Scale-Up for SAR Studies

For structure-activity relationship (SAR) campaigns where batch-to-batch consistency is critical, procurement of the title compound from vendors supplying certified 97–98% purity (e.g., Leyan, MolCore) minimizes the risk of confounding biological readouts from unidentified impurities . In contrast, the closest N-ethyl analog is more commonly supplied at 95% purity, meaning the title compound offers inherently lower impurity risk without requiring additional in-house purification, saving both time and resources in hit-to-lead optimization.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Urea NH HBD & moderate LogP
Permeability & target engagement assay context
High-temperature synthesis
Higher boiling point
Thermal handling & volatility review
Reproducible SAR scale-up
Higher purity specification
Batch-to-batch impurity risk control
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